molecular formula C27H21NO3 B214678 3-hydroxy-1-(1-naphthylmethyl)-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one

3-hydroxy-1-(1-naphthylmethyl)-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one

Cat. No. B214678
M. Wt: 407.5 g/mol
InChI Key: UGGQVFFERSIVNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-hydroxy-1-(1-naphthylmethyl)-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one, also known as NM-2201, is a synthetic cannabinoid that has been extensively studied in recent years due to its potential therapeutic applications. This compound belongs to the indole-based synthetic cannabinoid family and has been found to have a high affinity for the cannabinoid receptors CB1 and CB2.

Mechanism of Action

3-hydroxy-1-(1-naphthylmethyl)-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one acts as a partial agonist of the CB1 and CB2 receptors, which are located throughout the body and play a role in various physiological processes. When 3-hydroxy-1-(1-naphthylmethyl)-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one binds to these receptors, it can modulate the activity of neurotransmitters, leading to changes in pain perception, appetite, and immune system function.
Biochemical and Physiological Effects:
3-hydroxy-1-(1-naphthylmethyl)-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one has been found to have several biochemical and physiological effects, including analgesic and anti-inflammatory properties. One study found that 3-hydroxy-1-(1-naphthylmethyl)-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one was able to reduce pain sensitivity in mice, suggesting that it may have potential as a pain management tool. Additionally, 3-hydroxy-1-(1-naphthylmethyl)-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one has been found to have anti-inflammatory effects, which may make it useful in the treatment of autoimmune diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 3-hydroxy-1-(1-naphthylmethyl)-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one in lab experiments include its high affinity for CB1 and CB2 receptors, which allows for targeted modulation of these receptors. Additionally, the synthesis of 3-hydroxy-1-(1-naphthylmethyl)-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one has been optimized to produce high yields of pure compound, making it easier to work with in lab settings. The limitations of using 3-hydroxy-1-(1-naphthylmethyl)-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one in lab experiments include the potential for toxicity and the need for careful dosing to avoid adverse effects.

Future Directions

Future research on 3-hydroxy-1-(1-naphthylmethyl)-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one could focus on its potential therapeutic applications in the treatment of chronic pain, appetite disorders, and autoimmune diseases. Additionally, further studies could explore the potential toxicity of 3-hydroxy-1-(1-naphthylmethyl)-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one and its effects on other physiological processes. Finally, studies could investigate the potential of 3-hydroxy-1-(1-naphthylmethyl)-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one as a tool for studying the CB1 and CB2 receptors and their role in various physiological processes.

Synthesis Methods

The synthesis of 3-hydroxy-1-(1-naphthylmethyl)-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one involves the reaction of 1-naphthylmethylamine with 2-oxo-2-phenylethyl isocyanate in the presence of a catalyst. The resulting product is then treated with hydroxylamine hydrochloride to yield the final compound. This synthesis method has been optimized to produce high yields of pure 3-hydroxy-1-(1-naphthylmethyl)-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one.

Scientific Research Applications

3-hydroxy-1-(1-naphthylmethyl)-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one has been the subject of several scientific studies due to its potential therapeutic applications. One study found that 3-hydroxy-1-(1-naphthylmethyl)-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one has a high affinity for both CB1 and CB2 receptors, which are involved in pain management, appetite regulation, and immune system function. This suggests that 3-hydroxy-1-(1-naphthylmethyl)-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one may have potential therapeutic applications in the treatment of chronic pain, appetite disorders, and autoimmune diseases.

properties

Product Name

3-hydroxy-1-(1-naphthylmethyl)-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one

Molecular Formula

C27H21NO3

Molecular Weight

407.5 g/mol

IUPAC Name

3-hydroxy-1-(naphthalen-1-ylmethyl)-3-phenacylindol-2-one

InChI

InChI=1S/C27H21NO3/c29-25(20-10-2-1-3-11-20)17-27(31)23-15-6-7-16-24(23)28(26(27)30)18-21-13-8-12-19-9-4-5-14-22(19)21/h1-16,31H,17-18H2

InChI Key

UGGQVFFERSIVNG-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)CC2(C3=CC=CC=C3N(C2=O)CC4=CC=CC5=CC=CC=C54)O

Canonical SMILES

C1=CC=C(C=C1)C(=O)CC2(C3=CC=CC=C3N(C2=O)CC4=CC=CC5=CC=CC=C54)O

Origin of Product

United States

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